molecular formula C22H27N3O4S2 B2405653 4-[butyl(ethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 497073-66-2

4-[butyl(ethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2405653
CAS No.: 497073-66-2
M. Wt: 461.6
InChI Key: FTLYNXVAKJKZAH-UHFFFAOYSA-N
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Description

4-[butyl(ethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[butyl(ethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.

    Introduction of Ethoxy Group: The ethoxy group is introduced via an etherification reaction using ethanol and a suitable catalyst.

    Sulfamoylation: The butyl(ethyl)sulfamoyl group is introduced through a reaction with butyl ethyl sulfonamide and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Coupling: The final step involves coupling the benzothiazole derivative with 4-aminobenzoic acid under acidic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the benzothiazole ring, leading to various reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-[butyl(ethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[butyl(ethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets in biological systems. The benzothiazole core is known to interact with enzymes and receptors, modulating their activity. The sulfamoyl group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-[butyl(ethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide: Similar structure but with a methoxy group instead of an ethoxy group.

    4-[butyl(ethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide: Similar structure but with a chloro group instead of an ethoxy group.

    4-[butyl(ethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide: Similar structure but with a methyl group instead of an ethoxy group.

Uniqueness

The presence of the ethoxy group in 4-[butyl(ethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide can influence its chemical reactivity and biological activity, making it unique compared to its analogs. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S2/c1-4-7-15-25(5-2)31(27,28)17-13-11-16(12-14-17)21(26)24-22-23-20-18(29-6-3)9-8-10-19(20)30-22/h8-14H,4-7,15H2,1-3H3,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLYNXVAKJKZAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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